molecular formula C8H8FNO3 B2795433 1-Ethoxy-2-fluoro-3-nitrobenzene CAS No. 1881321-01-2

1-Ethoxy-2-fluoro-3-nitrobenzene

Cat. No. B2795433
CAS RN: 1881321-01-2
M. Wt: 185.154
InChI Key: WZJVAUJPHRCEFC-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 .

Scientific Research Applications

1. Ordering and Molecular Interactions in Smectogens

Research by Ojha (2005) and Ojha and Pisipati (2003) involved statistical analyses of molecular ordering in smectogenic compounds, specifically including derivatives similar to 1-Ethoxy-2-fluoro-3-nitrobenzene. These studies focused on evaluating atomic charges, dipole moments, and intermolecular interactions using quantum mechanics and computer simulations. The findings provide insights into the behaviors of these compounds at phase transition temperatures in dielectric mediums (Ojha, 2005), (Ojha & Pisipati, 2003).

2. Synthesis and Kinetic Studies

Wang and Rajendran (2007) conducted a kinetic study on the synthesis of Ethoxy-4-nitrobenzene, closely related to 1-Ethoxy-2-fluoro-3-nitrobenzene, using phase-transfer catalysts and ultrasound irradiation. This research provides valuable information on the synthesis process and the factors affecting the reaction kinetics (Wang & Rajendran, 2007).

3. Photochemistry and Photophysics

Research on nitrobenzene derivatives, including those similar to 1-Ethoxy-2-fluoro-3-nitrobenzene, has been conducted to understand their photophysical and photochemical properties. These studies, such as the work by Giussani and Worth (2017), provide insights into the decay paths and molecular interactions of these compounds following UV absorption, which is crucial for understanding their behavior under various light conditions (Giussani & Worth, 2017).

properties

IUPAC Name

1-ethoxy-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJVAUJPHRCEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-fluoro-3-nitrobenzene

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